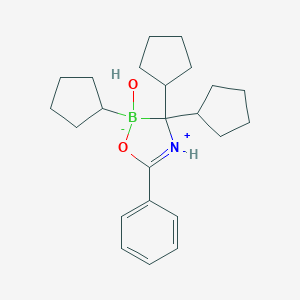
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium is a complex organic compound with the molecular formula C23H34BNO2 and a molecular weight of 367.3 g/mol This compound is characterized by its unique structure, which includes tricyclopentyl, hydroxy, phenyl, oxa, azonia, and boranuidacyclopentene groups
Métodos De Preparación
The synthesis of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves multiple steps, typically starting with the preparation of the tricyclopentyl and phenyl precursors. These precursors undergo a series of reactions, including cyclization, hydroxylation, and boronation, under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, often using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in chemical reactions or its potential therapeutic effects.
Comparación Con Compuestos Similares
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can be compared with other similar compounds, such as:
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-3-ene: Similar structure but with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-5-ene: Another isomer with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-6-ene: Yet another isomer with a different position of the double bond.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which may offer distinct advantages in various applications.
Propiedades
Fórmula molecular |
C23H34BNO2 |
|---|---|
Peso molecular |
367.3g/mol |
Nombre IUPAC |
2,3,3-tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-4-ene |
InChI |
InChI=1S/C23H33BNO2/c26-24(21-16-8-9-17-21)23(19-12-4-5-13-19,20-14-6-7-15-20)25-22(27-24)18-10-2-1-3-11-18/h1-3,10-11,19-21,26H,4-9,12-17H2/q-1/p+1 |
Clave InChI |
JLSHGKVYETYXDQ-UHFFFAOYSA-O |
SMILES |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
SMILES canónico |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















